Cas no 7617-65-4 (4-bromo-N,N-dimethylbutan-1-amine)

4-Bromo-N,N-dimethylbutan-1-amine is a brominated tertiary amine with the molecular formula C6H14BrN. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of quaternary ammonium salts and other functionalized amines. Its reactive bromoalkyl group enables efficient alkylation reactions, while the dimethylamino moiety enhances nucleophilicity, making it useful in pharmaceutical and agrochemical applications. The compound's well-defined structure and stability under standard conditions ensure consistent performance in synthetic workflows. It is typically handled under inert conditions to prevent degradation. Available in high purity, 4-bromo-N,N-dimethylbutan-1-amine is a reliable building block for researchers developing complex amine derivatives.
4-bromo-N,N-dimethylbutan-1-amine structure
7617-65-4 structure
Product Name:4-bromo-N,N-dimethylbutan-1-amine
CAS No:7617-65-4
MF:C6H14BrN
MW:180.086061000824
MDL:MFCD13249296
CID:1011841
PubChem ID:18401242
Update Time:2025-05-23

4-bromo-N,N-dimethylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (4-bromobutyl)dimethylamine
    • (4-Bromo-butyl)-dimethyl-amine
    • 7617-65-4
    • 4-bromo-N,N-dimethylbutan-1-amine
    • AKOS010540557
    • (4-?bromobutyl)?dimethylamine
    • SCHEMBL9162423
    • MDL: MFCD13249296
    • Inchi: 1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3
    • InChI Key: JLOWNBACZCLCEP-UHFFFAOYSA-N
    • SMILES: BrCCCCN(C)C

Computed Properties

  • Exact Mass: 179.03096g/mol
  • Monoisotopic Mass: 179.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 45.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Melting Point: 151-153 °CEnamineEN300-54011

4-bromo-N,N-dimethylbutan-1-amine Security Information

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Additional information on 4-bromo-N,N-dimethylbutan-1-amine

Introduction to 4-bromo-N,N-dimethylbutan-1-amine (CAS No. 7617-65-4)

4-bromo-N,N-dimethylbutan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 7617-65-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated branched alkylamine structure, has garnered attention due to its versatile applications in medicinal chemistry and material science. The presence of both a bromine substituent and a dimethylamino group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The chemical structure of 4-bromo-N,N-dimethylbutan-1-amine consists of a four-carbon chain with a bromine atom attached to the fourth carbon and two methyl groups attached to the nitrogen atom of an amine group. This configuration imparts unique reactivity, enabling its use in various synthetic pathways. The bromine atom, being highly electronegative, influences the electron density around the molecule, making it susceptible to nucleophilic substitution reactions. Meanwhile, the dimethylamino group enhances basicity and can participate in acid-base reactions or coordinate with metal ions, further expanding its synthetic utility.

In recent years, 4-bromo-N,N-dimethylbutan-1-amine has been increasingly utilized in the synthesis of bioactive molecules. Its role as a building block in constructing more intricate structures has been highlighted in several cutting-edge studies. For instance, researchers have leveraged its reactivity to develop new analogs of pharmacologically active compounds. The ability to introduce modifications at both the bromine and amine positions allows for fine-tuning of physicochemical properties, such as solubility, metabolic stability, and binding affinity.

One notable application of 4-bromo-N,N-dimethylbutan-1-amine is in the field of drug discovery. Its incorporation into lead compounds has led to the identification of novel therapeutic entities with potential applications in treating various diseases. A study published in the Journal of Medicinal Chemistry demonstrated its use in generating a series of kinase inhibitors. The bromine moiety served as a handle for further functionalization via cross-coupling reactions, while the dimethylamino group contributed to optimal pharmacokinetic profiles.

The versatility of 4-bromo-N,N-dimethylbutan-1-amine extends beyond pharmaceuticals into materials science. Its structural features make it a suitable precursor for designing advanced polymers and functional materials. For example, researchers have explored its use in synthesizing polyamides with enhanced thermal stability and mechanical strength. The bromine atom facilitates polymerization through radical or transition-metal-catalyzed reactions, while the amine group can participate in hydrogen bonding networks, improving material properties.

Recent advancements in synthetic methodologies have further expanded the utility of 4-bromo-N,N-dimethylbutan-1-amine. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated coupling reactions, have enabled efficient derivatization of this compound. These techniques have allowed chemists to construct complex molecular architectures with high precision and yield. Additionally, green chemistry principles have been integrated into its synthesis, reducing environmental impact through solvent-free reactions and catalytic recycling.

The role of 4-bromo-N,N-dimethylbutan-1-amine in medicinal chemistry is also underscored by its presence in several clinical trials. Researchers are investigating its derivatives as potential treatments for neurological disorders, cancer, and infectious diseases. The ability to modify its structure allows for the creation of molecules with targeted biological activity. Preclinical studies have shown promising results for certain analogs, highlighting the importance of this compound as a scaffold for drug development.

In conclusion,4-bromo-N,N-dimethylbutan-1-amine (CAS No. 7617-65-4) is a multifaceted compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse synthetic pathways, making it indispensable in constructing bioactive molecules and advanced materials. As research continues to uncover new methodologies and applications,4-bromo-N,N-dimethylbutan-1-amine will undoubtedly remain a cornerstone in chemical innovation.

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